Fmoc-his(mmt)-oh

Solid-phase peptide synthesis Orthogonal protection Acid-labile protecting groups

SPPS histidine incorporation often suffers from racemization or premature deprotection with standard Trt/Boc protection. Fmoc-His(Mmt)-OH offers the Mmt group, removed quantitatively with 0.5-1% TFA while tert-butyl protections remain intact, enabling on-resin conjugation inaccessible with Trt or Boc analogs. • <0.1% D-enantiomer ensures high peptide purity and GMP compliance. • >99.8% purity via green processes, 62% less wastewater COD. • Stable through iterative Fmoc cycles for DECL library fidelity.

Molecular Formula C41H35N3O5
Molecular Weight 649.7 g/mol
CAS No. 133367-33-6
Cat. No. B557459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-his(mmt)-oh
CAS133367-33-6
Synonyms133367-33-6; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-((4-methoxyphenyl)diphenylmethyl)-1H-imidazol-4-yl)propanoicacid; AmbotzFAA1070; CTK8B7901; MolPort-008-267-632; ANW-58899; CF-801; AKOS015903929; ZINC150339634; AK-58062; KB-210811; RT-004515; FT-0629898; I14-18128
Molecular FormulaC41H35N3O5
Molecular Weight649.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35N3O5/c1-48-32-22-20-30(21-23-32)41(28-12-4-2-5-13-28,29-14-6-3-7-15-29)44-25-31(42-27-44)24-38(39(45)46)43-40(47)49-26-37-35-18-10-8-16-33(35)34-17-9-11-19-36(34)37/h2-23,25,27,37-38H,24,26H2,1H3,(H,43,47)(H,45,46)/t38-/m0/s1
InChIKeyRWXYQHDPFNGLFW-LHEWISCISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Mmt)-OH: Mmt-Protected Histidine for SPPS


Fmoc-His(Mmt)-OH is an Nα-Fmoc, Nim-4-methoxytrityl (Mmt) protected L-histidine derivative designed for solid-phase peptide synthesis (SPPS). It serves as a building block for incorporating histidine residues into peptide chains under Fmoc/tBu chemistry. The Mmt group provides orthogonal side-chain protection, remaining stable during piperidine-mediated Fmoc removal [1] yet cleaved under mild acidic conditions [2], enabling selective deprotection strategies. The compound is supplied as a white to off-white solid with typical purities exceeding 97% by HPLC .

Orthogonal Mmt protection enables selective histidine side-chain deprotection under mild acid, leaving acid-sensitive groups intact.
High-purity SPPS grade supplied as a white to off-white solid, suitable for automated Fmoc/tBu peptide synthesis.
Low D-epimer content monitored by chiral HPLC, supporting epimerization-sensitive applications.

Fmoc-His(Mmt)-OH: Orthogonal Side-Chain Protection


In Fmoc-SPPS, the choice of histidine side-chain protecting group directly influences deprotection orthogonality, racemization potential, and final peptide purity. Simple substitution with Fmoc-His(Trt)-OH or Fmoc-His(Boc)-OH is not equivalent due to their differing acid lability profiles. Trityl (Trt) requires higher TFA concentrations for removal, risking premature cleavage of other acid-labile groups [1], while Boc is fully labile only under strong acid (e.g., >90% TFA) used for final resin cleavage, precluding selective on-resin modification . The Mmt group uniquely occupies an intermediate lability window—quantitatively removed with 0.5–1.0% TFA while leaving tert-butyl type protections intact—enabling chemoselective deprotection strategies that are inaccessible with Trt or Boc analogs [2].

Fmoc-His(Trt)-OH
Requires higher TFA concentrations for Trt removal, which may prematurely cleave other acid-labile protecting groups and limit on-resin selectivity.
Fmoc-His(Boc)-OH
Boc group remains stable until final strong-acid cleavage, preventing selective side-chain modification while the peptide is still attached to the resin.
Non-equivalent lability profiles
Differing acid sensitivity windows mean direct replacement with Trt or Boc analogs cannot reproduce the Mmt-enabled orthogonal deprotection strategy.

Fmoc-His(Mmt)-OH: Performance Evidence & Differentiation


Mild Acid Orthogonality vs. Trityl Protection

The 4-methoxytrityl (Mmt) group on Fmoc-His(Mmt)-OH exhibits significantly greater acid lability compared to the standard trityl (Trt) group found in Fmoc-His(Trt)-OH. Quantitative Mmt removal occurs with 0.5–1.0% TFA in dichloromethane within minutes, whereas Trt requires 1–5% TFA and often extended reaction times for complete cleavage [1]. This differential lability permits selective side-chain deprotection in the presence of other acid-sensitive groups (e.g., tert-butyl esters/ethers) that remain stable under these mild conditions [2].

Acid Orthogonality
Head-to-head
Mmt deprotects at 0.5–1.0% TFA vs. Trt requiring 1–5% TFA (2–10× lower concentration).
Enables selective on-resin histidine modification without compromising tBu-type protections.
Quantitative removal in minutes; solid-phase, DCM, RT.
Solid-phase peptide synthesis Orthogonal protection Acid-labile protecting groups

Chiral Purity and Epimerization Control

Fmoc-His(Mmt)-OH from qualified suppliers demonstrates exceptionally high chiral purity, with D-isomer content consistently below 0.1% as determined by chiral HPLC . In contrast, Fmoc-His(Trt)-OH preparations can exhibit D-isomer levels up to 0.5% depending on synthesis and storage conditions [1]. The Mmt protecting group, due to its steric bulk and electronic properties, may contribute to reduced racemization during both amino acid derivatization and subsequent coupling steps [2].

Chiral Purity Control
Cross-study comparable
D-isomer content consistently below 0.1% (Mmt) vs. up to 0.5% for Trt preparations — ≥5-fold lower epimer.
Reduces epimerization risk in SPPS, supporting chiral integrity of the final peptide.
Chiral HPLC, 220–265 nm; steric/electronic contribution of Mmt may assist.
Chiral purity Racemization control Peptide epimerization

Green Chemistry Process for High Purity

A recently disclosed Chinese patent describes an optimized Mmt-based protection strategy for Fmoc-His(Mmt)-OH that achieves final product purity exceeding 99.8% by HPLC, while simultaneously reducing wastewater chemical oxygen demand (COD) by 62% compared to conventional Trt- or Boc-based protection methods [1]. Traditional His protection approaches often yield purities below 90% and generate 15–30% side products, necessitating extensive chromatographic purification [2].

Green Process Purity
Reported
>99.8% HPLC purity
Mmt-based green route yields higher purity and 62% lower wastewater COD than conventional Trt/Boc methods.
Patent disclosure; preparative scale, HPLC-UV.
Green chemistry High-purity building blocks Sustainable peptide synthesis

Stability to Piperidine During SPPS

The Mmt group demonstrates complete stability toward 20% piperidine in DMF, the standard reagent for iterative Fmoc removal during SPPS [1]. In contrast, the Boc group, while stable to piperidine, introduces a different orthogonality problem: it is fully cleaved only under the strong acid conditions (e.g., >90% TFA) used for final resin cleavage, rendering it unsuitable for selective on-resin histidine modification . The Trt group exhibits partial lability to piperidine under prolonged exposure, with up to 2–5% premature deprotection observed after 10 cycles [2].

Piperidine Stability
Class-level inference
Mmt fully stable to 20% piperidine/DMF over 10 cycles; Trt shows 2–5% premature loss, Boc lacks on-resin selectivity.
Maintains side-chain integrity throughout repetitive Fmoc deprotection, preventing sequence impurities.
SPPS conditions; data from literature and class-level comparisons.
Base stability Fmoc deprotection Side reactions

Fmoc-His(Mmt)-OH: Key Application Scenarios


On-Resin Histidine Side-Chain Modification

The quantitative removal of the Mmt group with 0.5–1.0% TFA, while leaving tert-butyl and other acid-sensitive groups intact, enables selective unmasking of the histidine imidazole side chain while the peptide remains attached to the resin. This orthogonal deprotection permits subsequent on-resin conjugation (e.g., biotinylation, fluorophore labeling, or lactam cyclization) at the histidine residue without affecting other protected side chains or cleaving the peptide from the support [1]. This capability is inaccessible with Fmoc-His(Trt)-OH, which requires higher TFA concentrations that would partially deprotect other groups, or Fmoc-His(Boc)-OH, which remains protected until the final global deprotection step .

GMP Therapeutic Peptide Manufacturing

For peptides intended for human use, regulatory agencies impose strict limits on D-isomer content. The <0.1% D-enantiomer specification of Fmoc-His(Mmt)-OH provides a substantial safety margin compared to Trt-protected alternatives, which may contain up to 0.5% D-isomer. This reduced epimerization risk translates to higher final peptide purity, fewer rejected batches, and simplified analytical characterization, directly benefiting cost-of-goods and regulatory compliance in GMP manufacturing environments.

Green Chemistry for Peptide API Manufacturing

Manufacturing processes that adopt the Mmt protection strategy described in recent patent literature achieve both higher product purity (>99.8%) and a 62% reduction in wastewater COD compared to conventional Trt/Boc routes [2]. For peptide API manufacturers facing tightening environmental regulations and solvent disposal costs, the selection of Fmoc-His(Mmt)-OH from suppliers employing this or similar green chemistry approaches directly supports sustainability metrics and reduces production costs through lower purification burden and waste treatment requirements.

DNA-Encoded Library and Peptide Array Synthesis

In DECL synthesis, where thousands to millions of peptides are assembled in parallel on solid supports, the robust base stability of the Mmt group ensures that histidine side-chain protection remains intact throughout repetitive Fmoc deprotection cycles. The ability to selectively deprotect the Mmt group under mild acid conditions also facilitates on-DNA diversification strategies. This combination of stability and selective lability is essential for maintaining library fidelity and minimizing sequence errors [3].

Application
Selection Property
Validation Focus
On-Resin His Modification
Mild acid-cleavable Mmt group
Selective on-resin conjugation without global side-chain exposure
Therapeutic Peptide Process Development
High chiral purity (low D-epimer)
Chiral purity assessment for regulatory documentation support
Green Peptide API Synthesis
High purity with reduced environmental footprint
Sustainability metrics and lower purification burden
DNA-Encoded Library Synthesis
Piperidine-stable, acid-labile protection
Library fidelity and minimized sequence errors

Technical Documentation Hub

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38 linked technical documents
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